

physical and chemical properties of 4-Chloro-2-methylpyrimidine

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Compound of Interest

Compound Name: 4-Chloro-2-methylpyrimidine

Cat. No.: B1348355

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Authored by a Senior Application Scientist Foreword: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the heterocyclic core of countless bioactive compounds and functional materials.^[1] Within this vast chemical space, halogenated pyrimidines serve as exceptionally versatile intermediates. Among these, **4-Chloro-2-methylpyrimidine** has emerged as a critical building block, prized for its specific reactivity that enables precise molecular construction. This guide offers an in-depth exploration of its properties, synthesis, and key chemical transformations, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Core Molecular and Physical Profile

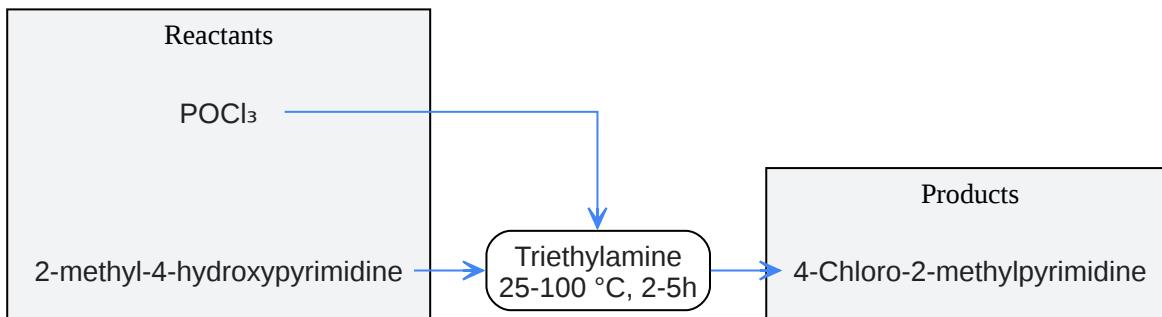
4-Chloro-2-methylpyrimidine is a solid at room temperature, appearing as a white to brown crystalline powder.^[2] Its fundamental properties are summarized below, providing a foundational dataset for experimental design.

Property	Value	Source(s)
CAS Number	4994-86-9	[3] [4] [5] [6]
Molecular Formula	C ₅ H ₅ CIN ₂	[3] [4] [6]
Molecular Weight	128.56 g/mol	[3] [4] [6] [7]
IUPAC Name	4-chloro-2-methylpyrimidine	[7]
Synonyms	2-methyl-4-chloropyrimidine	[7]
Melting Point	55.0 to 59.0 °C	[2] [3]
Boiling Point	168 °C (lit.)	[3] [8]
Appearance	White to Brown powder/crystal	[2]
SMILES	C1C=CC=NC(C)=N1	[5]
InChI Key	WDTVJRYCMIZPMX- UHFFFAOYSA-N	[5]

Synthesis Pathway: From Hydroxypyrimidine to Chlorinated Intermediate

The most prevalent and industrially relevant synthesis of **4-Chloro-2-methylpyrimidine** involves the chlorination of its corresponding hydroxypyrimidine precursor, 2-methyl-4-hydroxypyrimidine. This transformation is typically achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating agent.[\[1\]](#) The addition of an organic base, such as triethylamine or pyridine, can facilitate the reaction.[\[1\]](#)

Reaction Scheme: Chlorination of 2-methyl-4-hydroxypyrimidine

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Caption: Synthesis of **4-Chloro-2-methylpyrimidine** via chlorination.

Experimental Protocol: Synthesis of 4-Chloro-2-methylpyrimidine[1]

Causality: This protocol leverages the high reactivity of phosphorus oxychloride to replace the hydroxyl group of the pyrimidine ring with a chlorine atom. The reaction is performed under reflux to ensure it proceeds to completion. The workup procedure is critical for safely quenching the excess POCl_3 and isolating the pure product.

- Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, disperse 100 g of 2-methyl-4-hydroxypyrimidine in 375 mL of phosphorus oxychloride.
- Base Addition: Cool the mixture to 5 °C using an ice bath. Add 50 mL of triethylamine dropwise. Note: This addition is exothermic and will generate white fumes.
- Reaction: After the addition is complete, allow the mixture to warm to 25 °C and then heat to reflux. Maintain reflux for 2 hours.
- Workup - Quenching: After cooling the mixture, remove the excess phosphorus oxychloride by distillation under reduced pressure. CAUTION: Slowly and carefully pour the residue into 1 kg of crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood. Stir for approximately 1 hour.

- Extraction: Extract the aqueous mixture three times with 200 mL of ethyl acetate.
- Washing: Combine the organic phases and wash with a saturated sodium bicarbonate aqueous solution until the pH is neutral. Follow with a single wash using a saturated sodium chloride solution (brine).
- Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized to yield pure **4-Chloro-2-methylpyrimidine**.

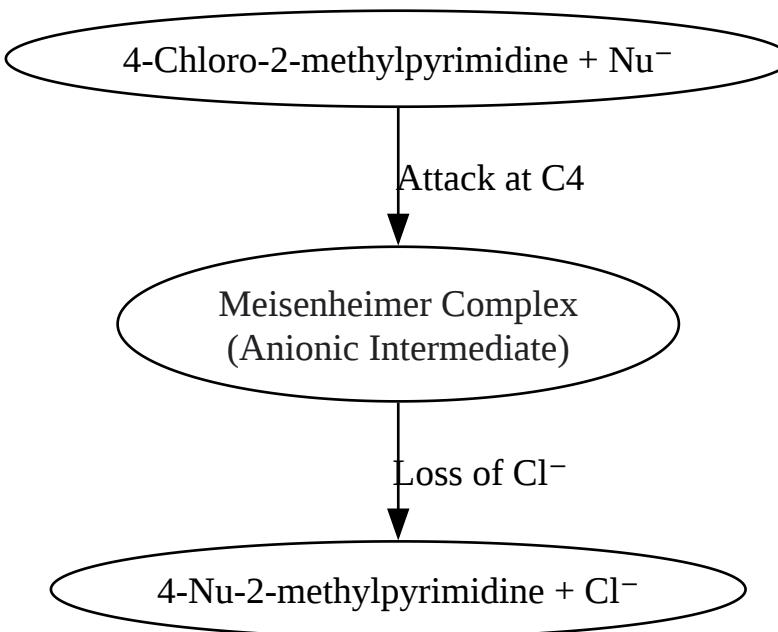
Chemical Reactivity: A Hub for Molecular Diversification

The chemical utility of **4-Chloro-2-methylpyrimidine** is dominated by the reactivity of the chlorine atom at the C4 position. This position is electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms, making it highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (S_nAr)

The primary reaction pathway for this molecule is Nucleophilic Aromatic Substitution (S_nAr). A wide variety of nucleophiles can displace the C4-chloro group, providing a straightforward entry into a diverse range of 4-substituted-2-methylpyrimidines.^{[9][10][11][12]} In di-substituted pyrimidines, substitution generally occurs preferentially at the 4-position over the 2-position.^[13] This selectivity is attributed to the greater LUMO coefficient at the C4 position, making it more electrophilic.^[13]

General Mechanism: S_nAr at the C4 Position^{``dot}



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

[14] Causality: This protocol relies on a palladium catalyst to couple the pyrimidine with a boronic acid. The base is essential for activating the boronic acid for transmetalation. The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination.

- Setup: To a reaction vessel, add **4-Chloro-2-methylpyrimidine** (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a ligand like P(t-Bu)₃ (4-10 mol%).
- Solvent and Base: Add a degassed solvent mixture (e.g., THF or 1,4-dioxane/water) and a base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) (2-3 eq.). [14][15]3. Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 50-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed. [14]4. Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

- Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by flash column chromatography or recrystallization.

Applications in Research and Drug Discovery

Pyrimidine derivatives are of immense interest due to their presence in a wide array of therapeutic agents, including anticancer and anti-AIDS drugs. [1] **4-Chloro-2-methylpyrimidine** is a key intermediate in synthesizing these complex molecules. For instance, it has been used as a reagent in the preparation of dihydroquinolines that act as antagonists against the CXCR4 receptor, a target relevant in cancer and inflammatory diseases. [3] Its versatile reactivity allows for the systematic modification of the pyrimidine core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. [16]

Safety, Handling, and Storage

Proper handling of **4-Chloro-2-methylpyrimidine** is essential to ensure laboratory safety.

- Hazard Identification: The compound is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation, and can cause serious eye damage or irritation. [7][8] It may also cause respiratory irritation. [7]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:
 - Safety goggles or a face shield. [8][17] * Chemical-resistant gloves (e.g., nitrile). [8] * A lab coat. [8]* First Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water. [8][17][18] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [8][17] * Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting. [8] * Inhalation: Move the person to fresh air. [8][17]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [17][18] It may be sensitive to air and moisture. [17]

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